2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3-methylthiophene-2-carbaldehyde with a thiazole derivative. One common method is the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol . The reaction mixture is stirred for 1-2 hours and then cooled to room temperature to precipitate the product, which is then filtered and dried.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant and antinociceptive activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as GABA transporters . The compound’s antinociceptive effects are linked to its affinity for the TRPV1 receptor .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione
- 2-(3-Methylthiophen-2-yl)succinic acid
Uniqueness
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to its combined thiophene and thiazole rings, which confer distinct electronic and steric properties. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H7NOS2 |
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Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-2-3-12-8(6)9-10-4-7(5-11)13-9/h2-5H,1H3 |
InChI Key |
BKUIXJQAQGFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC=C(S2)C=O |
Origin of Product |
United States |
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